molecular formula C7H7ClN2O B2479442 2-(6-Chloropyridin-3-YL)acetamide CAS No. 20101-92-2; 433336-90-4

2-(6-Chloropyridin-3-YL)acetamide

Cat. No. B2479442
Key on ui cas rn: 20101-92-2; 433336-90-4
M. Wt: 170.6
InChI Key: RMLYRHJEKCFPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08835472B2

Procedure details

To 10.0 g (58.3 mmol) (2-chloropyridyl)-5-acetic acid in 150 mL THF are added 9.45 g (58.3 mmol) CDI and the mixture is stirred at 45° C. for 1 h. Then 28.0 g (291 mmol) NH4CO3 are added and the mixture is stirred at r.t. over night. The reaction mixture is poured onto water and extracted with EtOAc. The organic layer is dried with MgSO4 and the solvent is removed in vacuo. The residue is triturated with TBME and recrystallized from EtOH.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.45 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
NH4CO3
Quantity
28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([CH2:7][C:8](O)=[O:9])=[CH:5][N:4]=[C:3]([Cl:11])[CH:2]=1.C1N=C[N:14](C(N2C=NC=C2)=O)C=1>C1COCC1>[Cl:11][C:3]1[N:4]=[CH:5][C:6]([CH2:7][C:8]([NH2:14])=[O:9])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1=CC(=NC=C1CC(=O)O)Cl
Name
Quantity
9.45 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
NH4CO3
Quantity
28 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 45° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at r.t. over night
ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated with TBME
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC=C(C=N1)CC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.